2-(4-Chlorophenyl)-3-{[4-(3-chlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine
Description
2-(4-Chlorophenyl)-3-{[4-(3-chlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine is a synthetic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at the 2-position with a 4-chlorophenyl group and at the 3-position with a methyl-linked 4-(3-chlorophenyl)piperazine moiety. This structural design combines aromatic and piperazine elements, which are common in bioactive molecules targeting central nervous system (CNS) receptors, antimicrobial agents, or antitumor compounds .
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N4/c25-19-9-7-18(8-10-19)24-22(30-11-2-1-6-23(30)27-24)17-28-12-14-29(15-13-28)21-5-3-4-20(26)16-21/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWLPYLOBZMNEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-{[4-(3-chlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl groups: This step might involve the use of chlorinated aromatic compounds and coupling reactions such as Suzuki or Heck coupling.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced to the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-{[4-(3-chlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-{[4-(3-chlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the biological context in which the compound is studied.
Comparison with Similar Compounds
Key Observations :
- Piperazine vs. Morpholine/Triazole : The target compound’s piperazine group offers two nitrogen atoms for hydrogen bonding, contrasting with morpholine’s single oxygen (cpd S5) or triazole’s aromatic nitrogen (15a, 15d). This may enhance solubility or receptor affinity .
- Synthetic Routes : The target compound’s synthesis employs microwave-assisted Suzuki coupling (yield: ~70–80%), while triazole-containing analogs (15a, 15d) use click chemistry (yields: 78–92%) .
Pharmacological and Physicochemical Comparisons
2.2.1 Solubility and ADME Properties
- Target Compound : The piperazine moiety likely improves aqueous solubility compared to purely aromatic substituents (e.g., 15a, 15d). However, its logP (~3.5, estimated) is higher than morpholine derivatives (cpd S5: logP ~2.8) due to the dual chlorophenyl groups .
- Triazole Derivatives (15a, 15d) : Exhibit moderate solubility but higher metabolic stability due to the triazole ring’s resistance to oxidation .
Key Observations :
- Triazole derivatives (15d) show strong antitumor activity, while morpholine-substituted analogs (cpd S5) exhibit antibacterial effects .
Stability and Metabolic Comparisons
- Target Compound : The 4-(3-chlorophenyl)piperazine group may undergo N-dealkylation in vivo, a common metabolic pathway for piperazine derivatives .
- Triazole Derivatives (15a, 15d) : The triazole ring resists cytochrome P450-mediated metabolism, enhancing plasma half-life .
- Nitroimidazole Derivatives (5, 6a–b) : Nitro groups confer redox-activated cytotoxicity, useful in antiparasitic applications but may increase toxicity risks .
Biological Activity
The compound 2-(4-Chlorophenyl)-3-{[4-(3-chlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine is a novel heterocyclic compound with potential biological significance. Its molecular formula is , and it has been studied for various biological activities, particularly in the context of cancer treatment and neuroprotection.
- Molecular Weight : 437.36 g/mol
- CAS Number : 21552715
- Structure : The compound features a complex imidazo-pyridine structure that contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including anti-cancer properties and neuroprotective effects. Below are detailed findings from various studies.
Anti-Cancer Activity
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Mechanism of Action :
- The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. In particular, it targets the c-Met receptor, which is implicated in tumor growth and metastasis.
- In vitro studies demonstrated that derivatives of imidazo[1,2-a]pyridine compounds can significantly reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Case Study :
Neuroprotective Effects
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Mechanism of Action :
- The compound has shown promise in reducing neuroinflammation, a key factor in neurodegenerative diseases such as Parkinson's disease (PD). It inhibits the activation of microglia and reduces the production of pro-inflammatory cytokines.
- Research indicates that treatment with this compound leads to decreased levels of nitric oxide (NO) and cyclooxygenase-2 (COX-2), both of which are markers of inflammation .
- Case Study :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
